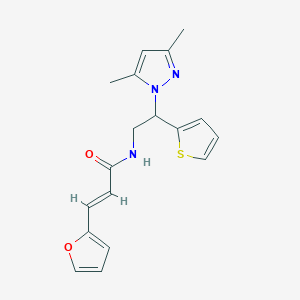(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide
CAS No.: 2035036-26-9
Cat. No.: VC6866274
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2035036-26-9 |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.43 |
| IUPAC Name | (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(furan-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H19N3O2S/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+ |
| Standard InChI Key | BCFWHFYELBWZHK-BQYQJAHWSA-N |
| SMILES | CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3)C |
Introduction
Synthesis
The synthesis of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common approach includes:
-
Preparation of 3,5-dimethyl-1H-pyrazole: This can be achieved by reacting acetylacetone with hydrazine hydrate under acidic conditions.
-
Synthesis of 2-(thiophen-2-yl)ethylamine: This involves reacting thiophene-2-carboxaldehyde with ethylamine in the presence of a reducing agent.
-
Coupling Reaction: The final step involves coupling 3,5-dimethyl-1H-pyrazole and 2-(thiophen-2-yl)ethylamine with 3-(furan-2-yl)acryloyl chloride under basic conditions to form the desired acrylamide compound.
Chemical Reactions
This compound can undergo various chemical reactions, including:
Oxidation
-
Reaction: The thiophene and furan rings can be oxidized to form sulfoxides or sulfones.
-
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction
-
Reaction: The acrylamide group can be reduced to form the corresponding amine.
-
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution
-
Reaction: The pyrazole, thiophene, and furan rings can undergo electrophilic or nucleophilic substitution reactions.
-
Conditions: Various electrophiles or nucleophiles under acidic or basic conditions.
Biological Activities
Compounds with similar structures have shown diverse biological activities:
Anticancer Activity
-
Pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
-
The presence of thiophene and furan rings may enhance these effects through additional mechanisms.
Anti-inflammatory Effects
-
Compounds with similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).
-
The pyrazole ring is particularly noted for its role in modulating inflammatory responses.
Potential Applications
Given its complex structure and potential biological activities, (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide may find applications in:
-
Pharmaceuticals: As a potential anticancer, anti-inflammatory, or antimicrobial agent.
-
Biotechnology: In the development of novel therapeutic agents or diagnostic tools.
Data Table: Chemical Reactions and Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H2O2 or m-CPBA | Mild conditions | Sulfoxides or sulfones |
| Reduction | LiAlH4 or NaBH4 | Basic conditions | Corresponding amine |
| Substitution | Electrophiles/Nucleophiles | Acidic/Basic conditions | Substituted derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume